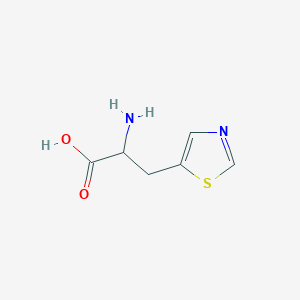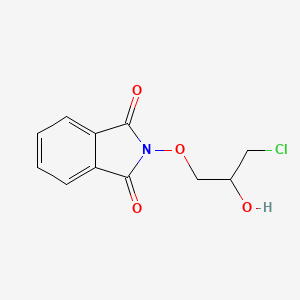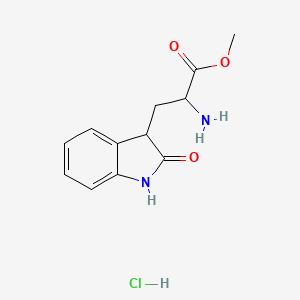![molecular formula C22H21N3O2 B12275468 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-ピラゾールは、キサンテンカルボニル基とアゼチジン部分で置換されたピラゾール環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
4-メチル-1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-ピラゾールの合成には、通常、複数段階の有機反応が含まれます。一般的なアプローチの1つは、キサンテン-9-カルボニルクロリドを調製することから始まり、次にアゼチジンと反応させて中間体を生成します。 この中間体はその後、特定の条件下で4-メチル-1H-ピラゾールとカップリングさせて最終生成物を得ます .
工業生産方法
この化合物の工業生産方法は、収率と純度を最大限に高めるために、反応条件の最適化を伴う可能性があります。 これには、触媒の使用、制御された温度と圧力条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります .
3. 化学反応解析
反応の種類
4-メチル-1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-ピラゾールは、次のようなさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その反応性と特性を改変する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 反応条件は通常、制御された温度、ジクロロメタンやエタノールなどの溶媒、および場合によっては触媒の使用を含みます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はケトンまたはアルデヒド誘導体を生成する可能性があり、一方、置換反応はハロゲン化物やアミンなどの新しい官能基を導入する可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the xanthene-9-carbonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently coupled with 4-methyl-1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines .
科学的研究の応用
4-メチル-1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-ピラゾールは、科学研究においてさまざまな応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、そしてさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発において、特に治療剤としての潜在性を探索する研究が進められています。
作用機序
4-メチル-1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-ピラゾールの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な経路は、特定の用途と標的分子によって異なります .
6. 類似の化合物との比較
類似の化合物
4-メチル-1-(9H-キサンテン-9-カルボニル)ピペリジン: この化合物はキサンテンカルボニル基を共有していますが、ピラゾールとアゼチジン部分を代わりにピペリジン環を持っています.
1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-1,2,4-トリアゾール: 構造は似ていますが、ピラゾールの代わりにトリアゾール環があります.
独自性
4-メチル-1-{[1-(9H-キサンテン-9-カルボニル)アゼチジン-3-イル]メチル}-1H-ピラゾールは、ピラゾール環、キサンテンカルボニル基、アゼチジン部分の組み合わせによりユニークです。 このユニークな構造は、他の類似の化合物には見られない特定の化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
4-methyl-1-(9H-xanthene-9-carbonyl)piperidine: This compound shares the xanthene carbonyl group but has a piperidine ring instead of the pyrazole and azetidine moieties.
1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of the pyrazole.
Uniqueness
4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, xanthene carbonyl group, and azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C22H21N3O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C22H21N3O2/c1-15-10-23-25(11-15)14-16-12-24(13-16)22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-11,16,21H,12-14H2,1H3 |
InChIキー |
RELYLTKUJSLEFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12275387.png)
![(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid](/img/structure/B12275395.png)

![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)

![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)


![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)
![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
